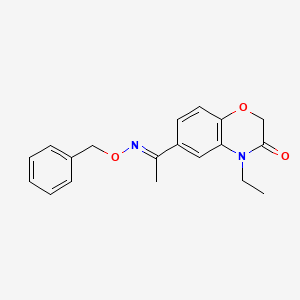
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-6-(1-((フェニルメトキシ)イミノ)エチル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、その独特のベンゾキサジノン構造を特徴としており、その多様な化学反応性と潜在的な生物活性で知られています。
準備方法
合成経路と反応条件
4-エチル-6-(1-((フェニルメトキシ)イミノ)エチル)-2H-1,4-ベンゾキサジン-3(4H)-オンの合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、適切なベンゾキサジノン前駆体とエチル置換イミンの縮合を伴います。反応条件は、多くの場合、水素化ナトリウムなどの塩基と、ジメチルホルムアミド(DMF)などの有機溶媒の使用を必要とし、縮合反応を促進します。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップを伴います。これには、収率と純度を向上させるための反応条件の最適化と、再結晶またはクロマトグラフィーなどの効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
4-エチル-6-(1-((フェニルメトキシ)イミノ)エチル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、以下を含む様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施できます。
置換: ベンゾキサジノン環は、求核置換反応を起こす可能性があり、アミンやチオールなどの求核剤が環上の特定の置換基と置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下のアミン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応する酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、通常、官能基が修飾された新しい誘導体の生成をもたらします。
科学的研究の応用
4-エチル-6-(1-((フェニルメトキシ)イミノ)エチル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、いくつかの科学研究に役立ちます。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性について調査されています。
医学: 特に神経変性疾患の治療における潜在的な治療効果について探求されています。
工業: 特定の化学的特性を持つ新しい材料の開発に使用されています。
作用機序
4-エチル-6-(1-((フェニルメトキシ)イミノ)エチル)-2H-1,4-ベンゾキサジン-3(4H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、特定の酵素または受容体を阻害することにより、観察される生物学的効果をもたらす生化学的イベントのカスケードを引き起こす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
4-エチル-2-メトキシフェノール: ベンゾキサジノン構造は欠如していますが、類似のエチルとメトキシ置換パターンを共有しています。
2,6-ジアミノ-3,5-ジシアノ-4-エチル-4H-チオピラン: エチル基と複素環を含んでいますが、全体的な構造と官能基が異なります。
ユニークさ
4-エチル-6-(1-((フェニルメトキシ)イミノ)エチル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、そのベンゾキサジノンコアによりユニークであり、これは独特の化学反応性と潜在的な生物活性を付与します。このユニークさは、さまざまな研究および産業用途において、この化合物を価値のあるものとしています。
類似化合物との比較
Similar Compounds
4-Ethyl-2-methoxyphenol: Shares a similar ethyl and methoxy substitution pattern but lacks the benzoxazinone structure.
2,6-Diamino-3,5-dicyano-4-ethyl-4H-thiopyran: Contains an ethyl group and a heterocyclic ring but differs in its overall structure and functional groups.
Uniqueness
4-Ethyl-6-(1-((phenylmethoxy)imino)ethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91119-68-5 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
4-ethyl-6-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-11-16(9-10-18(17)23-13-19(21)22)14(2)20-24-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3/b20-14+ |
InChIキー |
LRINIVNCACVLLH-XSFVSMFZSA-N |
異性体SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N/OCC3=CC=CC=C3)/C |
正規SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















